molecular formula C29H34N2O3 B11654752 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11654752
M. Wt: 458.6 g/mol
InChI Key: HYBFQIXAQRMZGS-UHFFFAOYSA-N
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Description

The compound 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione (hereafter referred to as the "target compound") is a structurally complex molecule with a molecular formula of C₂₈H₃₂N₂O₃ and a molecular weight of 444.575 g/mol . It features a hexahydro-1H-isoindole-1,3(2H)-dione core linked to a 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline moiety.

Notably, this compound is also identified under synonyms such as ML-SA1, a known TRPML agonist that modulates lysosomal calcium signaling and has implications in lysosomal storage disease research . Its pharmacological relevance is highlighted by studies demonstrating its role in rescuing abnormal lysosomal storage in cellular models .

Properties

Molecular Formula

C29H34N2O3

Molecular Weight

458.6 g/mol

IUPAC Name

2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)propan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C29H34N2O3/c1-19(30-26(33)21-14-8-9-15-22(21)27(30)34)25(32)31-24-17-11-10-16-23(24)29(4,18-28(31,2)3)20-12-6-5-7-13-20/h5-7,10-13,16-17,19,21-22H,8-9,14-15,18H2,1-4H3

InChI Key

HYBFQIXAQRMZGS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3)N4C(=O)C5CCCCC5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline with an appropriate isoindole derivative under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline moiety to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds similar to 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione exhibit significant neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.

Case Study: Treatment of Neurodegenerative Diseases
Research suggests that derivatives of this compound may be effective in treating conditions such as Alzheimer's disease and Parkinson's disease. The modulation of dopaminergic activity is particularly relevant in these contexts .

Anticancer Activity

The compound has shown promise in various anticancer assays. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines.

Case Study: NCI Evaluation
The National Cancer Institute (NCI) conducted preliminary screenings that revealed the compound's cytotoxic effects against human tumor cells. The mean growth inhibition values were reported at significant levels, indicating potential as an anticancer agent .

Anti-inflammatory Properties

Emerging evidence suggests that the compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Research Findings
Studies have indicated that the compound can inhibit pro-inflammatory cytokines, suggesting a mechanism through which it could alleviate symptoms associated with inflammatory conditions .

Synthetic Pathways

The synthesis of This compound typically involves multi-step organic reactions that include cyclization and functional group transformations.

Challenges in Synthesis

Challenges include achieving high yields and purity levels due to the complexity of the molecular structure. Ongoing research aims to optimize synthetic routes for better efficiency and scalability.

Mechanism of Action

The mechanism by which 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives , which are often explored for their bioactivity. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Isoindole-Dione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents/Modifications Bioactivity/Target Key Findings
Target Compound (ML-SA1) C₂₈H₃₂N₂O₃ 444.575 Hexahydro-1H-isoindole-1,3(2H)-dione 2,2,4-Trimethyl-4-phenyl-3,4-dihydroquinoline TRPML1 agonist Rescues lysosomal Ca²⁺ efflux defects in FIG4-deficient cells .
Compound 1a C₁₉H₁₆N₄O₃ 348.36 1H-isoindole-1,3(2H)-dione 2-Methyl-4-oxoquinazolin hydrazide Antioxidant (predicted) High binding affinity (-8.7 kcal/mol) in molecular docking studies .
Compound 1b C₁₃H₁₀N₂O₃S 274.29 1H-isoindole-1,3(2H)-dione Thiophene-2-carboxamide Antioxidant (predicted) Moderate binding affinity (-7.2 kcal/mol) .
Aglaithioduline Not specified ~300 (estimated) SAHA-like scaffold Hydroxamic acid group HDAC8 inhibition 70% similarity to SAHA (Tanimoto coefficient) .
Flosin (Proprietary) C₁₇H₁₅NO₃ 281.31 1H-isoindole-1,3(2H)-dione 4-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)phenylpropanoic acid Anti-inflammatory Marketed for rheumatic disorders .

Key Observations:

Structural Diversity and Bioactivity Correlation :

  • The hexahydro-1H-isoindole-dione core is a common feature in these compounds, but substituents dictate target specificity. For example:

  • The dihydroquinoline group in ML-SA1 confers TRPML1 agonism, critical for lysosomal function .
  • Quinazolin (Compound 1a) and thiophene (Compound 1b) substituents correlate with antioxidant activity, likely due to electron-rich moieties enhancing free radical scavenging . Activity landscape modeling () supports that minor structural changes (e.g., substituent type) can lead to significant shifts in bioactivity, as seen in ML-SA1 vs. Compound 1a/b.

Molecular docking () further validates how substituent chemistry influences binding affinities.

Pharmacological Applications :

  • ML-SA1’s TRPML1 agonism distinguishes it from other isoindole-dione derivatives, which are primarily associated with antioxidant (Compounds 1a/b) or anti-inflammatory (Flosin) roles. This underscores the importance of substituent-driven target selection.

Synthetic and Commercial Relevance :

  • ML-SA1 is commercially available (e.g., 50 mg = $183; 100 mg = $321 ), reflecting its demand in lysosomal research. In contrast, Compounds 1a/b remain investigational, emphasizing the translational gap between early-stage analogs and clinically relevant agents.

Biological Activity

Structural Formula

The compound features a unique structure that includes:

  • A hexahydro-1H-isoindole moiety
  • A quinoline derivative
  • Multiple functional groups contributing to its biological activity

Molecular Characteristics

The molecular formula is C23H30N2O3C_{23}H_{30}N_{2}O_{3}, and it has a molecular weight of approximately 398.50 g/mol. The presence of multiple rings and functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown activity against various bacterial strains and fungi. A study highlighted that certain quinoline derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of related compounds has been evaluated using assays like DPPH radical scavenging. These studies suggest that the compound may possess free radical scavenging abilities, which could be beneficial in mitigating oxidative stress in biological systems .

Anticancer Potential

Initial studies into the anticancer properties of similar compounds have shown promising results. For example, certain isoindole derivatives have been linked to apoptosis induction in cancer cells, suggesting that the compound might also exhibit similar mechanisms .

Case Studies

  • Case Study on Antimicrobial Activity : A compound structurally related to the target compound was tested for its minimum inhibitory concentration (MIC) against various pathogens. Results indicated effective antimicrobial activity comparable to standard antibiotics .
  • Case Study on Antioxidant Activity : In vitro assays demonstrated that related compounds significantly reduced oxidative damage in cell cultures, indicating potential therapeutic applications in diseases characterized by oxidative stress .

Synthesis and Evaluation

The synthesis of the target compound has been explored in several studies. The synthetic pathways typically involve multi-step reactions starting from simpler precursors, often utilizing catalytic methods to enhance yield and purity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the quinoline or isoindole rings can lead to enhanced potency or selectivity towards particular biological targets.

Modification Effect on Activity
Methyl group addition at position 4 of quinolineIncreased antimicrobial activity
Hydroxyl substitution on isoindoleEnhanced antioxidant properties

Q & A

Basic: What are the recommended synthetic routes for preparing 2-[1-oxo-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione?

Methodological Answer:
The synthesis of this compound involves multi-step reactions starting from functionalized quinoline and isoindole precursors. A typical approach includes:

Quinoline Core Modification : Alkylation or sulfonation of 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline to introduce reactive groups (e.g., sulfonyl or carbonyl) .

Isoindole-dione Coupling : Reacting the modified quinoline derivative with hexahydro-1H-isoindole-1,3(2H)-dione via nucleophilic substitution or amide bond formation under anhydrous conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

Key Parameters for Optimization:

  • Temperature control (0–5°C for exothermic steps).
  • Catalysts: Triethylamine or DMAP for coupling reactions .

Advanced: How can computational methods assist in optimizing reaction conditions for synthesizing this compound?

Methodological Answer:
Computational tools like quantum chemical calculations (DFT) and reaction path search algorithms can predict optimal conditions:

  • Transition State Analysis : Identify energy barriers for key steps (e.g., coupling reactions) to adjust temperature/pressure .
  • Solvent Selection : COSMO-RS simulations evaluate solvent polarity effects on reaction yield .
  • Machine Learning : Train models on historical data (e.g., reaction time, catalyst loading) to recommend parameter ranges .

Example Workflow:

Input molecular descriptors into ICReDD’s reaction design platform .

Validate predictions via small-scale experiments.

Refine using real-time process monitoring (e.g., in situ FTIR) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirm regiochemistry of the quinoline and isoindole moieties. Use DEPT-135 to distinguish CH₂/CH₃ groups in the hexahydroisoindole ring .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair conformation of the hexahydroisoindole ring) .
  • HRMS : Verify molecular weight and fragmentation patterns (ESI+ mode preferred for polar functional groups) .

Data Interpretation Tips:

  • Compare experimental NMR shifts with computed spectra (e.g., ACD/Labs or Gaussian) .

Advanced: How to resolve contradictions in biological activity data for structurally related analogs?

Methodological Answer:
Contradictions often arise from variations in assay conditions or stereochemical purity. A systematic approach includes:

Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays in vs. ) and normalize for pH, solvent, and cell lines.

Stereochemical Validation : Re-evaluate enantiomeric purity (via chiral HPLC) to exclude confounding effects of racemic mixtures .

Dose-Response Curves : Re-test disputed analogs under standardized conditions (e.g., CLSI guidelines for MIC determination) .

Case Study:
A quinazolinone analog showed inconsistent activity until X-ray data revealed a critical hydrogen bonding motif absent in impure batches .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Mitigation strategies:

DoE (Design of Experiments) : Use fractional factorial designs to optimize parameters (e.g., catalyst concentration, stirring rate) .

Continuous Flow Reactors : Improve heat control for exothermic steps (e.g., coupling reactions) .

In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

Optimization Table (Example):

ParameterLab ScalePilot Scale
Reaction Temp25°C20–22°C (jacketed reactor)
Stirring Rate500 rpm1200 rpm (anchor impeller)
Catalyst Loading5 mol%4.2 mol% (DoE-optimized)
Yield68%72%

Basic: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

Analytical Monitoring : Track decomposition via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .

Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C based on accelerated data .

Critical Factors:

  • Protect from light (quinoline derivatives are photosensitive) .

Advanced: How can AI-driven platforms enhance the discovery of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Generative Models : Train VAEs (Variational Autoencoders) on PubChem/Cambridge Structural Database data to propose structurally novel analogs .
  • ADMET Prediction : Use tools like SwissADME to filter candidates with poor solubility or CYP450 inhibition risks .
  • Synthetic Feasibility Scoring : Prioritize derivatives based on retrosynthetic complexity (e.g., using Synthia software) .

Workflow Output Example:

Derivative IDLogP PredictedSolubility (µg/mL)Synthetic Score
D-0012.112.48.5/10
D-0023.80.74.2/10

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